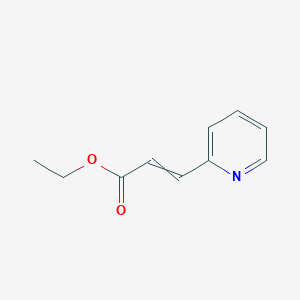

Ethyl 3-(pyridin-2-yl)acrylate

説明

Ethyl 3-(pyridin-2-yl)acrylate (CAS: 7340-23-0 or 70526-11-3) is a pyridine-substituted acrylate derivative with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . It exists as an (E)-stereoisomer and is characterized by a pyridine ring at the β-position of the acrylate ester. The compound is typically stored under inert atmospheric conditions at room temperature due to its sensitivity to moisture and oxygen .

Key applications include its use as a precursor in hydrogenation reactions, such as the synthesis of ethyl 3-(pyridin-2-yl)propanoate via palladium-catalyzed hydrogenation under 60 psi H₂ . Its synthesis involves the reaction of picolinaldehyde with ethyl chloroacetate in the presence of TiCl₄ and Et₃N, though reported yields are low (~3%) . Structural characterization via ¹H-NMR and ¹³C-NMR confirms the (Z)-configuration of related chloro-substituted analogs, highlighting the stereochemical complexity of acrylate derivatives .

特性

分子式 |

C10H11NO2 |

|---|---|

分子量 |

177.20 g/mol |

IUPAC名 |

ethyl 3-pyridin-2-ylprop-2-enoate |

InChI |

InChI=1S/C10H11NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-8H,2H2,1H3 |

InChIキー |

KLWMOCBNXFKZOS-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C=CC1=CC=CC=N1 |

製品の起源 |

United States |

化学反応の分析

Hydroamination with 2-Aminopyridines

This compound participates in anti-Markovnikov hydroamination reactions with 2-aminopyridines under catalytic conditions. Triflic acid (5 mol%) efficiently drives the reaction, achieving yields up to 96% with reduced reaction times (12–20 hours) compared to traditional methods .

Key Reaction Parameters:

| Parameter | Conditions | Source |

|---|---|---|

| Catalyst | Trifluoromethanesulfonic acid (5 mol%) | |

| Temperature | 120–160°C | |

| Reaction Time | 12–20 hours | |

| Yield | 86–96% | |

| Solvent | Anhydrous ethanol |

The reaction proceeds via a protonation mechanism , where triflic acid activates the α,β-unsaturated ester by protonating the carbonyl oxygen, enhancing electrophilicity at the β-carbon. This facilitates nucleophilic attack by the amine, leading to anti-Markovnikov selectivity .

Substituent Effects:

-

Electron-donating groups (e.g., methyl) on the pyridine ring increase reactivity, with 5-methyl-2-aminopyridine showing the highest activity .

-

Electron-withdrawing groups reduce reaction efficiency, though weakly electron-withdrawing substituents (e.g., halogens) still permit moderate yields .

Post-Reaction Purification and Byproduct Management

The crude product is purified via:

-

Solvent washing : Petroleum ether or ethyl acetate removes unreacted starting materials .

-

Recrystallization : Petroleum ether/ethyl acetate mixtures yield high-purity white crystals (99% by HPLC) .

Comparative Analysis with Analogues

| Compound | Reactivity in Hydroamination | Key Structural Difference |

|---|---|---|

| Ethyl 3-(pyridin-4-yl)acrylate | Lower | Pyridine N-atom position |

| Ethyl cinnamate | No pyridine-mediated effects | Phenyl vs. pyridine ring |

The pyridine ring’s electronic and steric properties uniquely position Ethyl 3-(pyridin-2-yl)acrylate for regioselective transformations .

Mechanistic Insights from Crossover Experiments

Isotopic labeling and crossover studies confirm that triflic acid does not participate in bond-breaking steps but stabilizes intermediates via hydrogen bonding, ensuring high catalytic turnover .

類似化合物との比較

Q & A

Basic: What are the common synthetic routes for Ethyl 3-(pyridin-2-yl)acrylate, and how are reaction conditions optimized?

Ethyl 3-(pyridin-2-yl)acrylate is typically synthesized via coupling reactions between pyridine derivatives and acrylate precursors. For example:

- CDI-mediated coupling : Ethyl 3-(pyridin-2-ylamino)propanoate reacts with nitrobenzoic acid derivatives under carbodiimide (CDI) activation, followed by zinc reduction to yield intermediates .

- Ruthenium-catalyzed alkenylation : Direct oxidative coupling of pyridine-containing arenes with ethyl acrylate in aqueous conditions using [RuCl₂(p-cymene)]₂ and Cu(OAc)₂·H₂O as catalysts. This method emphasizes green chemistry by avoiding organic solvents .

Optimization strategies : - Temperature control (e.g., 60–80°C for CDI reactions).

- Catalyst loading (e.g., 5 mol% Ru catalyst for alkenylation).

- Solvent selection (water for sustainability or THF/DMF for solubility).

Advanced: How do bromination/debromination reactions of Ethyl 3-(pyridin-2-yl)acrylate derivatives lead to unexpected products, and how are these characterized?

Bromination of ethyl 3-[1-alkoxycarbonyl-2-(methylthio)indoline-3-yl]acrylate can produce unexpected diastereomers or heterocyclic byproducts (e.g., dialkyl 7-bromothieno[2,3-b]indoline-2,9-dicarboxylates). These arise from competing ring-closing pathways under acidic conditions .

Methodological analysis :

- X-ray crystallography (via ORTEP-III) to resolve stereochemistry .

- NMR spectroscopy (¹H/¹³C, DEPT) to track bromine incorporation and regioselectivity.

- GC-MS for volatile byproduct identification .

Advanced: What role does TiO₂ catalysis play in converting Ethyl 3-(pyridin-2-yl)acrylate derivatives to acrylonitrile, and how is catalyst deactivation addressed?

In integrated catalytic processes, TiO₂ facilitates the dehydration of ethyl 3-hydroxypropionate to ethyl acrylate and subsequent conversion to acrylonitrile with 98% yield. However, carbon deposition deactivates the catalyst.

Mitigation strategies :

- Riser reactor systems : Enable continuous regeneration by oxidizing carbon deposits with air .

- Operando spectroscopy (e.g., DRIFTS) to monitor active sites.

- Co-feeding oxygen (limited to <1% to avoid side oxidation).

Basic: What analytical techniques are critical for characterizing Ethyl 3-(pyridin-2-yl)acrylate and its derivatives?

- Chromatography :

- Spectroscopy :

- FT-IR to confirm ester and pyridyl functional groups.

- UV-Vis for conjugation analysis (e.g., π→π* transitions in acrylates).

Advanced: How do structural modifications of the pyridine ring influence the bioactivity of Ethyl 3-(pyridin-2-yl)acrylate derivatives?

Substituents on the pyridine ring (e.g., amino, chloro, methoxy groups) modulate electronic and steric properties, affecting interactions with biological targets:

- Amino groups : Enhance hydrogen bonding with enzymes (e.g., aldolase inhibition by ethyl 1-phenyl-3-hydroxy-2(5H)-oxopyrrolidine-4-carboxylate) .

- Halogens (Br, Cl) : Improve metabolic stability but may increase toxicity (e.g., ethyl 3-(2-amino-5-bromo-3-pyridyl)acrylate derivatives) .

Methodological validation : - Docking studies (AutoDock, Schrödinger) to predict binding modes.

- In vitro assays (e.g., enzyme inhibition IC₅₀ measurements).

Basic: What safety precautions are essential when handling Ethyl 3-(pyridin-2-yl)acrylate derivatives?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods due to acrylate volatility (e.g., ethyl acrylate has a TWA of 5 ppm) .

- Storage : 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced: How can computational methods aid in designing novel Ethyl 3-(pyridin-2-yl)acrylate-based polymers for biomedical applications?

- DFT calculations : Predict copolymer properties (e.g., P(EA-HEA) networks) by analyzing monomer reactivity ratios and glass transition temperatures (Tg) .

- Molecular dynamics (MD) : Simulate polymer-drug interactions (e.g., PVA-filled scaffolds for controlled release) .

Experimental validation : - DSC/TGA for thermal stability.

- Swelling studies in PBS to assess hydrogel biocompatibility.

Advanced: What mechanistic insights explain the regioselectivity in Ruthenium-catalyzed alkenylation of pyridine derivatives?

The Ru catalyst activates both the pyridine C–H bond and ethyl acrylate via a concerted metalation-deprotonation (CMD) pathway. Key factors :

- Electron-deficient pyridines : Favor para-alkenylation due to reduced steric hindrance .

- Solvent effects : Water enhances proton transfer, improving turnover frequency (TOF).

Characterization : - Isotopic labeling (D₂O) to trace H/D exchange sites.

- Kinetic isotope effects (KIE) to confirm rate-determining steps.

Basic: How are impurities in Ethyl 3-(pyridin-2-yl)acrylate synthesis quantified and controlled?

- HPLC-PDA : Quantifies residual reactants (e.g., unreacted pyridine derivatives) using C18 columns and acetonitrile/water gradients .

- Process analytical technology (PAT) : In-line FT-IR monitors reaction progress to minimize byproduct formation .

Advanced: What strategies improve the scalability of Ethyl 3-(pyridin-2-yl)acrylate synthesis while maintaining sustainability?

- Flow chemistry : Continuous processing reduces waste and improves heat/mass transfer (e.g., microreactors for Ru-catalyzed reactions) .

- Bio-based feedstocks : Use microbial catalysis to produce 3-hydroxypropionic acid, a precursor to ethyl acrylate, from lignocellulosic glucose .

- Solvent recycling : Recover ethanol via simulated moving bed (SMB) chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。